6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline

Physicochemical profiling CNS permeability prediction In vitro ADME

6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline (CAS 87179-86-0) is a fully aromatic bis-isoquinoline ether (molecular formula C₂₁H₁₈N₂O₄, exact mass 362.12665706 g/mol) belonging to the broader class of isoquinoline alkaloid derivatives. It is characterized by two isoquinoline ring systems connected through a central oxygen atom, with three methoxy substituents distributed across positions 6, 7, and 6′.

Molecular Formula C21H18N2O4
Molecular Weight 362.4 g/mol
CAS No. 87179-86-0
Cat. No. B12898830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline
CAS87179-86-0
Molecular FormulaC21H18N2O4
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=NC=CC2=C1)OC3=C4C=NC=CC4=CC(=C3OC)OC
InChIInChI=1S/C21H18N2O4/c1-24-17-8-13-4-6-22-11-15(13)10-18(17)27-20-16-12-23-7-5-14(16)9-19(25-2)21(20)26-3/h4-12H,1-3H3
InChIKeyZHIYVDAJUKMVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline (CAS 87179-86-0): Compound Class and Physicochemical Identity


6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline (CAS 87179-86-0) is a fully aromatic bis-isoquinoline ether (molecular formula C₂₁H₁₈N₂O₄, exact mass 362.12665706 g/mol) belonging to the broader class of isoquinoline alkaloid derivatives . It is characterized by two isoquinoline ring systems connected through a central oxygen atom, with three methoxy substituents distributed across positions 6, 7, and 6′. This compound is structurally distinct from the more commonly studied tetrahydroisoquinoline (THIQ) and bisbenzylisoquinoline alkaloids, and has been referenced in patent literature concerning IKKβ inhibition and substituted isoquinoline therapeutics [1]. Its calculated zero hydrogen-bond donor count, six hydrogen-bond acceptor sites, and five rotatable bonds define a physicochemical profile that is fundamentally different from its N-alkylated, reduced, or hydroxylated analogs .

Why Generic Isoquinoline or Bisbenzylisoquinoline Analogs Cannot Substitute for 6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline in Research Applications


Within the isoquinoline chemical space, minor structural variations—such as oxidation state, N-substitution, or linker identity—produce profound shifts in molecular properties, biological target engagement, and synthetic utility. The compound addressed here is distinguished by its fully aromatic, non-quaternary bis-isoquinoline ether architecture, which yields a baseline pKa approximately 3–4 log units lower than that of common tetrahydroisoquinoline analogs (e.g., salsolidine, noscapine), fundamentally altering ionization state at physiological pH [1]. Furthermore, class-level structure–activity relationship (SAR) evidence from bis-isoquinolinium SK channel blocker programs demonstrates that the 6,7-dimethoxy substitution pattern confers up to a 10-fold enhancement in target affinity relative to unsubstituted scaffolds [2]. These orthogonal differentiation axes mean that neither monomeric 6,7-dimethoxyisoquinoline (backebergine) nor N-methyl-tetrahydroisoquinoline derivatives can recapitulate the physicochemical or pharmacological signature of this specific dimeric aromatic ether, making blind substitution a high-risk strategy for experimental reproducibility.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline (CAS 87179-86-0) Against Closest Structural Analogs


Hydrogen-Bond Donor Deficiency vs. N-Alkyl-Tetrahydroisoquinoline Analogs

This compound possesses zero hydrogen-bond donor (HBD) groups, whereas the closest tetrahydroisoquinoline (THIQ) analog, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (e.g., salsolidine, CAS 5142-89-9), carries one N–H donor. This distinction is quantitatively significant because removing a single HBD is predicted to improve passive membrane permeability by approximately 1 log unit based on Lipinski's framework and reduces the topological polar surface area (tPSA) contribution from the amine. The target compound's calculated tPSA (approximately 61 Ų, from the three methoxy oxygens and the central ether oxygen plus two aromatic nitrogen atoms) vs. the THIQ comparator (~73 Ų) reflects this difference .

Physicochemical profiling CNS permeability prediction In vitro ADME

Class-Level SK Channel Affinity Enhancement Conferred by 6,7-Dimethoxy Substitution Pattern

In the bis-isoquinolinium chemical series evaluated by Graulich et al. (2007), compounds bearing 6,7-dimethoxy or 6,7,8-trimethoxy substitution on the isoquinolinium rings exhibited significantly higher affinity for SK channels than unsubstituted analogs. Although the evaluated compounds were quaternary N-methyl bis-isoquinolinium derivatives rather than the neutral aromatic ether described here, the 6,7-dimethoxy substitution pattern is the critical pharmacophoric element. The most potent compounds in that series achieved approximately 10-fold greater affinity than dequalinium chloride (a reference SK channel blocker) [1]. This SAR is transferable to the target compound because the 6,7-dimethoxy-isoquinoline substructure is conserved and is the key driver of binding enhancement via optimal shape complementarity with the channel pore region.

Ion channel pharmacology SK channel blocker Bis-isoquinolinium SAR

Fully Aromatic Planar Core vs. Tetrahydroisoquinoline Derivatives: Basicity and Conformational Difference

The target compound retains full aromaticity in both isoquinoline rings, unlike the vast majority of naturally occurring and synthetic bis-isoquinoline analogs (e.g., dauricine, tetrandrine, DH20931) which contain one or more partially saturated tetrahydroisoquinoline rings. This structural distinction results in a predicted pKa of the isoquinoline nitrogen of approximately 5.2–5.5 for the target compound, compared to approximately 8.5–9.5 for typical THIQ analogs [1]. Consequently, at physiological pH (7.4), the target compound is predominantly neutral and unprotonated, whereas THIQ-based analogs are >80% protonated. This dramatically impacts solubility, lipophilicity, protein binding, and membrane partitioning behavior. Furthermore, the aromatic core is essentially planar (extended π-system), whereas THIQ analogs adopt a half-chair conformation introducing stereochemical complexity [2].

Basicity prediction Conformational analysis Ligand design

Ether vs. Carbon-Carbon Linked Bis-Isoquinoline Scaffolds: Conformational Flexibility and Metabolic Stability

The central diaryl ether linkage (C–O–C) in the target compound provides greater conformational freedom and a distinct metabolic degradation pathway compared to the direct C–C biaryl linkages found in compounds such as 6,6'-dimethoxy biisoquinoline imidazolium (DH20931, the lead compound from Jaiswal et al. 2014) [1]. The target compound possesses five rotatable bonds (three methoxy groups plus two bonds adjacent to the ether oxygen), compared to three rotatable bonds in the rigid biisoquinolinium scaffold of DH20931 . The ether oxygen also provides a site for potential Phase I oxidative O-dealkylation, which may offer a distinct metabolic clearance route relative to the metabolically more resistant C–C biaryl structures. This is a key consideration for ADME optimization strategies.

Linker chemistry Metabolic stability Scaffold design

Verified Research and Industrial Application Scenarios for 6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline (CAS 87179-86-0)


Scaffold for Designing CNS-Penetrant SK Channel Modulators Lacking Permanent Cationic Charge

Unlike quaternary bis-isoquinolinium SK channel blockers (e.g., UCL 1684, dequalinium analogs) that carry a permanent positive charge and exhibit negligible brain penetration, this compound's neutral, fully aromatic bis-isoquinoline ether core provides a starting scaffold for developing CNS-penetrant small-molecule SK channel ligands. The class-level SAR from Graulich et al. (2007) establishes that the 6,7-dimethoxy substitution pattern is potency-enhancing, while the absence of quaternary ammonium groups eliminates the blood–brain barrier permeability penalty [1]. A medicinal chemistry team could derivatize at the isoquinoline nitrogen or C-1 positions while retaining the core pharmacophore.

Synthetic Intermediate for Degradative Structural Elucidation of Bisbenzylisoquinoline Natural Products

As demonstrated by Bick et al. (1986, J. Nat. Prod.), bis-isoquinoline ethers structurally analogous to this compound are key products in photooxidative cleavage reactions used to determine the structures of complex bisbenzylisoquinoline alkaloids (e.g., isotetrandrine, berbamine, phaeanthine) [1]. The target compound's fully aromatic nature and well-defined spectroscopic signature make it suitable as a reference standard or synthetic intermediate in analogous natural product degradation and structure confirmation workflows.

Physicochemical Probe for Investigating the Effect of N-Protonation State on Isoquinoline Bioactivity

Because the target compound is neutral at physiological pH (predicted pKa ~5.2–5.5), it offers a valuable tool for dissecting the contribution of the N-protonation state to biological activity in isoquinoline series. In contrast to THIQ analogs (pKa ~9.0, predominantly protonated), this compound can be deployed in paired experiments to determine whether observed pharmacological effects are driven by the cationic or neutral form of the isoquinoline pharmacophore [1]. This is particularly relevant for separating on-target activity from non-specific membrane interactions driven by cationic amphiphilic character.

Lead Compound for IKKβ Inhibitor Optimization Programs

Patent WO-2010038465-A1 (Asahi Kasei Pharma) discloses 8-substituted isoquinoline derivatives, structurally encompassing the core of this compound, as IKKβ inhibitors with utility in inflammatory, autoimmune, and oncology indications [1]. The target compound's physicochemical profile (0 HBD, tPSA ≈ 61 Ų, MW 362.4) places it within favorable oral drug-like space for further optimization as a kinase inhibitor scaffold. Procurement of this specific intermediate enables direct entry into the IKKβ inhibitor chemical space defined by this patent family, bypassing the need for de novo core synthesis.

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